4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate
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Overview
Description
4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate is an organic compound with the molecular formula C20H17NO2 It is characterized by the presence of a cyanophenyl group and a butylphenyl group connected through a prop-2-enoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate typically involves the reaction of 4-cyanobenzaldehyde with 4-butylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl 3-(4-methoxyphenyl)prop-2-enoate
- 4-Cyanophenyl 3-(4-ethylphenyl)prop-2-enoate
- 4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate
Uniqueness
4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Properties
CAS No. |
56131-57-8 |
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Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(4-cyanophenyl) 3-(4-butylphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H19NO2/c1-2-3-4-16-5-7-17(8-6-16)11-14-20(22)23-19-12-9-18(15-21)10-13-19/h5-14H,2-4H2,1H3 |
InChI Key |
PNQZRPBXFSVPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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